1,3-Diisopropylthiourea
Overview
Description
Enantio- and Diastereoselective Michael Reaction Catalysis
A novel class of bifunctional catalysts with a thiourea moiety has been developed, demonstrating high efficiency in asymmetric Michael reactions, particularly with 1,3-dicarbonyl compounds and nitroolefins. The catalyst containing 3,5-bis(trifluoromethyl)benzene and dimethylamino groups (thiourea 1e) was found to be highly effective, enabling the synthesis of chiral compounds such as (R)-(-)-baclofen with high enantioselectivity. This suggests that the thiourea moiety plays a crucial role in activating nitroolefin, while the amino group activates the 1,3-dicarbonyl compound for the Michael addition .
Synthesis of Stereoisomers
The synthesis of all four stereoisomers of a tetrahydroxy tetraisopropyl cyclotetrasiloxane compound has been achieved. The process involved hydrolysis and dephenylchlorination steps, leading to high yields of the desired isomers. X-ray crystallography revealed unique packing structures in the crystal, influenced by intermolecular hydrogen bonding. Although this research does not directly involve 1,3-diisopropylthiourea, it provides insights into the synthesis and structural analysis of isopropyl-substituted compounds .
Chiral Stationary Phases for Enantioseparation
Chitosan derivatives with an isopropylthiourea moiety have been synthesized and applied as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs displayed significant enantioseparation power, which was affected by the substituents on the glucosamine unit. The study highlights the potential of isopropylthiourea derivatives in enantioselective separations, which could be relevant for the analysis of 1,3-diisopropylthiourea-related compounds .
Structural Characterization and Quantum Chemical Calculations
1,3-Diisobutyl thiourea has been synthesized and characterized, providing a monoclinic crystal structure with detailed intermolecular hydrogen bonding. Density functional theory (DFT) calculations supported the crystal structure, offering insights into the geometry and electronic properties of the molecule. Although this study focuses on diisobutyl thiourea, it may offer comparative insights for the analysis of 1,3-diisopropylthiourea due to the structural similarities .
Anion Complexation Studies
Research on 1,3-diindolylureas and thioureas has revealed their anion complexation properties. Diindolylthioureas showed moderate affinities and selectivities for anions, while diindolylureas exhibited high affinity for dihydrogen phosphate. The study provides a foundation for understanding the binding properties of thiourea derivatives, which could be extrapolated to the behavior of 1,3-diisopropylthiourea in complexation reactions .
Advances in 1-(acyl/aroyl)-3-(substituted)thioureas
1-(acyl/aroyl)-3-(substituted)thioureas have gained attention in various fields, including organic synthesis and biomedical research. These compounds serve as exceptional ligands and are key synthons in heterocyclic syntheses. The progress in functionalizing these thioureas is of significant interest, and the research underscores the importance of thiourea derivatives in the development of pharmaceuticals and agrochemicals. This context is relevant for understanding the broader applications and significance of 1,3-diisopropylthiourea .
Scientific Research Applications
Corrosion Inhibition
1,3-Diisopropylthiourea (DPTU) has been investigated for its potential as a corrosion inhibitor for mild steel in HCl solution. Research demonstrates that replacing one benzyl group with two isopropyl groups in thiourea derivatives enhances their inhibitory properties, indicating the significance of 1,3-diisopropylthiourea in corrosion science (Torres et al., 2014).
Antibacterial Applications
Metal complexes of diisopropylthiourea have shown varied antibacterial activities. These complexes, involving Co(II), Cu(II), Zn(II), and Fe(III), were screened for antibacterial efficacy against various bacteria, including Escherichia coli and Staphylococcus aureus, highlighting the potential use of 1,3-diisopropylthiourea in developing new antibacterial agents (Ajibade & Zulu, 2011).
Environmental Applications
The compound has been identified as a refractory component in cephalosporin synthesis wastewater, resistant to conventional biological processes. Studies involving γ-irradiation demonstrated that diisopropylthiourea could be effectively degraded, indicating its potential application in environmental pollution control (Bao, Chen, & Wang, 2014).
Crystallography and Chemistry
1,3-Diisopropylthiourea has been synthesized and characterized in crystallography studies, providing insights into its molecular structure and properties. This knowledge is crucial for understanding its reactivity and potential applications in various chemical processes (Altaf et al., 2015).
Synthesis and Chemical Reactions
It is also involved in the synthesis of various chemicals. For instance, N,N'-Diisopropylcarbodiimide has been prepared from N,N'-diisopropylthiourea, demonstrating its utility in chemical synthesis processes (Zhao, 2006).
Safety And Hazards
Future Directions
Substituted thioureas, like 1,3-Diisopropylthiourea, are known to form stable, neutral coordination compounds with a variety of transition metal ions . They have potential use as reagents for the separation of metal ions . They also have potential as antibacterial , antiviral , and antifungal agents . Therefore, future research may focus on these areas.
properties
IUPAC Name |
1,3-di(propan-2-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCUNMMFZOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062756 | |
Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropylthiourea | |
CAS RN |
2986-17-6 | |
Record name | N,N′-Bis(1-methylethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2986-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diisopropylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diisopropylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diisopropyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIISOPROPYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4K58EWC8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.